1-(4-(2-Oxopyrrolidin-1-yl)phenyl)-3-phenylurea
Description
1-(4-(2-Oxopyrrolidin-1-yl)phenyl)-3-phenylurea is a urea derivative characterized by a central urea (-NH-C(=O)-NH-) backbone. The molecule features two phenyl groups: one substituted with a 2-oxopyrrolidin-1-yl moiety and the other unsubstituted. Its synthesis likely follows protocols akin to other diarylureas, involving reactions between substituted phenyl isocyanates and anilines .
Properties
IUPAC Name |
1-[4-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c21-16-7-4-12-20(16)15-10-8-14(9-11-15)19-17(22)18-13-5-2-1-3-6-13/h1-3,5-6,8-11H,4,7,12H2,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCESJJMWFBHXAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-(2-Oxopyrrolidin-1-yl)phenyl)-3-phenylurea typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(2-oxopyrrolidin-1-yl)phenylamine and phenyl isocyanate.
Reaction Conditions: The 4-(2-oxopyrrolidin-1-yl)phenylamine is reacted with phenyl isocyanate under controlled conditions to form the desired urea derivative. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.
Chemical Reactions Analysis
1-(4-(2-Oxopyrrolidin-1-yl)phenyl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent amines and carboxylic acids.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the desired reaction.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Research indicates that derivatives of 1-(4-(2-Oxopyrrolidin-1-yl)phenyl)-3-phenylurea exhibit promising anticancer properties. Studies have shown that these compounds can inhibit the activity of key enzymes involved in cancer progression, such as vascular endothelial growth factor receptor 2 (VEGFR-2). This inhibition is crucial for reducing tumor growth and metastasis .
- Anti-inflammatory Effects
- Neurological Applications
Case Studies and Research Findings
| Study | Findings | Implications |
|---|---|---|
| In vitro studies on anticancer activity | Demonstrated inhibitory effects on VEGFR-2 and reduced proliferation of cancer cell lines. | Suggests potential as a lead compound for anticancer drug development. |
| Anti-inflammatory assays | Showed significant reduction in pro-inflammatory cytokines in vitro. | Supports further investigation into its use for inflammatory diseases. |
| Neuroprotective assessments | Indicated inhibition of acetylcholinesterase activity in neuronal cultures. | Potential application in Alzheimer's disease treatment strategies. |
Mechanism of Action
The mechanism of action of 1-(4-(2-Oxopyrrolidin-1-yl)phenyl)-3-phenylurea involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Urea Derivatives
Key Structural and Functional Differences
Substituent Effects on Bioactivity
- 2-Oxopyrrolidin-1-yl vs. In contrast, the benzylamino group in compound 2k facilitates HIF-1α inhibition via hydrophobic interactions and π-stacking with the benzyl ring .
- Alkoxy Chains () : Derivatives with hexyloxy, octyloxy, or hexadecyloxy chains exhibit variable anticancer activity, with longer chains (e.g., hexadecyloxy) likely increasing lipophilicity and membrane permeability .
Kinase Inhibition Profiles
The pyrrolo[2,3-d]pyrimidine-substituted urea () demonstrates direct HCK kinase inhibition, evidenced by its co-crystallization with the enzyme. This suggests that electron-rich heterocycles enhance kinase binding affinity, a property absent in the simpler 2-oxopyrrolidinyl derivative .
Biological Activity
1-(4-(2-Oxopyrrolidin-1-yl)phenyl)-3-phenylurea is a synthetic organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological profiles, mechanisms of action, and applications in various fields of research.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by the presence of a pyrrolidinone ring linked to a phenyl group and a phenylurea moiety. The molecular formula is with a molecular weight of approximately 284.37 g/mol. This structural configuration is believed to contribute to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of 4-(2-oxopyrrolidin-1-yl)phenylamine with phenyl isocyanate. The reaction is conducted in an inert solvent, such as dichloromethane or toluene, at controlled temperatures ranging from 0°C to 25°C. Purification methods include recrystallization and column chromatography to obtain the pure compound.
Medicinal Chemistry Applications
This compound has shown potential in various pharmacological contexts:
- Neurological Disorders : Research indicates that this compound may interact with neurotransmitter systems, suggesting its potential as a therapeutic agent for conditions such as depression and anxiety.
- Anti-inflammatory Properties : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may function as an enzyme inhibitor or receptor modulator, impacting various signaling pathways within cells.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(4-Methoxyphenyl)-3-(2-oxopyrrolidin-1-yl)urea | Contains a methoxy group instead of a methyl group | Potentially different pharmacological properties due to methoxy substitution |
| 3-[3-Methyl-4-(2-Oxopyrrolidin-1-Yl)Phenyl]Urea | Features a methyl group on a different phenyl position | May exhibit distinct biological activities compared to the target compound |
This table highlights how variations in structure can lead to differences in biological activity, underscoring the importance of structural optimization in drug design.
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds, providing insights into the potential applications of this compound:
- Antiproliferative Activity : A study on similar phenolic compounds demonstrated significant antiproliferative effects against various cancer cell lines, suggesting that structural analogs may also possess anticancer properties .
- Mechanistic Studies : Research involving structure-activity relationship (SAR) analyses has identified key functional groups necessary for biological activity, aiding in the design of more potent derivatives .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(4-(2-Oxopyrrolidin-1-yl)phenyl)-3-phenylurea, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via coupling reactions using phenyl isocyanate or substituted phenyl isocyanates with appropriate aniline derivatives. For example, describes a method where alkyloxy-substituted phenylureas are synthesized by reacting phenyl isocyanate with alkyloxy-substituted anilines under anhydrous conditions. Key steps include:
- Monitoring reaction progress via thin-layer chromatography (TLC).
- Purification via recrystallization or column chromatography.
- Optimization of alkyl chain length (e.g., hexyl, octyl, hexadecyl) to influence solubility and yield (up to 93% reported) .
- Critical Parameters : Solvent choice (e.g., THF, DMF), temperature control (room temperature to reflux), and stoichiometric ratios of reactants.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- IR Spectroscopy : Confirm the presence of urea-specific N-H (~3300 cm⁻¹) and C=O (~1650 cm⁻¹) stretches .
- NMR Analysis : ¹H NMR for aromatic protons (δ 6.5–8.0 ppm) and pyrrolidinone protons (δ 2.0–3.5 ppm); ¹³C NMR for carbonyl carbons (~155 ppm) .
- Elemental Analysis : Validate C, H, N, O percentages against theoretical values (e.g., using a CHNS/O analyzer) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 312–452 for related ureas) .
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Anticancer Activity : MTT assays against cancer cell lines (e.g., breast cancer MCF-7) with IC₅₀ calculations .
- Antimicrobial Screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .
- Enzyme Inhibition : Fluorescence-based assays for targets like SENP1, given structural similarity to urea-based inhibitors in .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
- Core Modifications : Introduce substituents at the phenyl (e.g., fluoro, chloro) or pyrrolidinone moieties to assess impact on bioactivity. highlights chloro-substituted pyridyl ureas as bioactive analogs .
- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding groups (urea carbonyl, pyrrolidinone oxygen) .
- Biological Validation : Compare IC₅₀ values of derivatives in enzyme inhibition or cytotoxicity assays .
Q. What strategies resolve contradictions in biological data across studies (e.g., varying IC₅₀ values)?
- Methodological Answer :
- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time.
- Validate Compound Stability : Perform HPLC or LC-MS to check for degradation during assays .
- Cross-Study Comparisons : Normalize data using reference compounds (e.g., cisplatin for cytotoxicity) and meta-analysis techniques .
Q. How can in silico tools predict the pharmacokinetic (PK) and drug-likeness properties of this compound?
- Methodological Answer :
- SwissADME : Input SMILES to estimate logP (lipophilicity), topological polar surface area (TPSA), and bioavailability scores. used this tool to predict drug-like properties for sulfonamide analogs .
- CYP450 Metabolism : Use pkCSM or ADMETLab to identify metabolic hotspots (e.g., oxidation of pyrrolidinone) .
- BBB Permeability : Predict using TPSA thresholds (<90 Ų for CNS penetration) .
Q. What mechanistic studies are recommended to elucidate the compound’s mode of action?
- Methodological Answer :
- Target Identification : Employ thermal shift assays (TSA) or affinity chromatography with cell lysates .
- Pathway Analysis : RNA-seq or proteomics to identify differentially expressed genes/proteins post-treatment (e.g., apoptosis markers like BAX/BCL-2) .
- Molecular Dynamics (MD) Simulations : Simulate binding to proposed targets (e.g., SENP1) using Amber or GROMACS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
